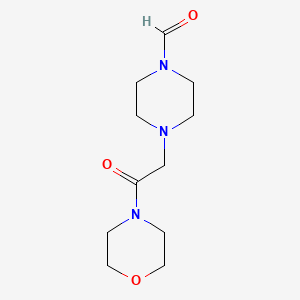
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with morpholine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde can be compared with other similar compounds, such as:
- 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carboxamide
- 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
生物活性
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antidiabetic, and enzyme inhibitory activities, supported by data tables and case studies.
Antimicrobial Activity
Research indicates that derivatives of piperazine and morpholine, including this compound, exhibit moderate antimicrobial activity against various microorganisms. A study reported that some derivatives showed promising activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 16 |
| Derivative X | E. coli | 32 |
| Derivative Y | Staphylococcus aureus | 8 |
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties. It acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients. In vitro studies indicated that the compound exhibited an IC50 value of approximately 584 µM, which is comparable to other known inhibitors .
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory potential of this compound. For instance, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition values were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 201.16 ± 30.84 |
| Butyrylcholinesterase (BChE) | 245.73 ± 51.28 |
These results suggest that the compound could be further explored for therapeutic applications in neurological disorders .
Study on Antidiabetic Effects
In a recent study, the antidiabetic effects of various piperazine derivatives, including this compound, were evaluated using diabetic rat models. The results indicated a significant reduction in blood glucose levels post-administration, suggesting its potential as a therapeutic agent for diabetes management.
Safety and Toxicity Assessment
The safety profile of the compound was assessed through hemolytic activity tests on human red blood cells. The results showed low hemolytic rates even at high concentrations, indicating a favorable safety profile .
属性
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c15-10-13-3-1-12(2-4-13)9-11(16)14-5-7-17-8-6-14/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUKATATKNNKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














